Dextrorphan
Overview
Description
Dextrorphan is a psychoactive compound belonging to the morphinan class. It is primarily known for its role as an antitussive (cough suppressant) and, at higher doses, as a dissociative hallucinogen. This compound is the dextrorotatory enantiomer of racemorphan, with the levorotatory enantiomer being levorphanol. It is produced through the O-demethylation of dextromethorphan by the enzyme cytochrome P450 2D6 (CYP2D6) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dextrorphan is synthesized from dextromethorphan through an O-demethylation reaction. This process involves the removal of a methyl group from the methoxy group attached to the aromatic ring of dextromethorphan. The reaction is catalyzed by the enzyme cytochrome P450 2D6 (CYP2D6) .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced biotechnological methods to enhance the efficiency and yield of the O-demethylation process. The use of recombinant CYP2D6 enzymes and optimized reaction conditions, such as controlled temperature and pH, are common practices to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dextrorphan undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form 3-hydroxymorphinan.
Reduction: Reduction reactions can convert this compound back to dextromethorphan.
Substitution: Substitution reactions can introduce different functional groups to the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: 3-hydroxymorphinan.
Reduction: Dextromethorphan.
Substitution: Various substituted morphinan derivatives depending on the reagents used
Scientific Research Applications
Dextrorphan has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chiral analysis and enantiomeric separation studies.
Biology: Studied for its effects on neurotransmitter systems, particularly its role as an NMDA receptor antagonist.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression, neurodegenerative diseases, and stroke.
Mechanism of Action
Dextrorphan exerts its effects primarily through its action as an NMDA receptor antagonist. By blocking the NMDA receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability. This mechanism is responsible for its antitussive and dissociative effects. Additionally, this compound has affinity for sigma-1 receptors and acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its psychoactive properties .
Comparison with Similar Compounds
Dextromethorphan: The parent compound of dextrorphan, used as an over-the-counter cough suppressant.
Levorphanol: The levorotatory enantiomer of racemorphan, known for its potent analgesic properties.
Ketamine: Another NMDA receptor antagonist with dissociative anesthetic properties.
Comparison:
Dextromethorphan vs. This compound: this compound is more potent as an NMDA receptor antagonist and has a longer elimination half-life compared to dextromethorphan. .
This compound vs. Levorphanol: While both are enantiomers of racemorphan, levorphanol has significant opioid receptor activity, making it a potent analgesic, whereas this compound primarily acts on NMDA and sigma-1 receptors.
This compound vs. Ketamine: Both compounds are NMDA receptor antagonists, but ketamine is more widely used as an anesthetic and has a broader range of clinical applications.
Properties
IUPAC Name |
(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUASYNZVUNQP-PVAVHDDUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014178 | |
Record name | Dextrorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-73-5 | |
Record name | Dextrorphan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrorphan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextrorphan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextrorphan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextrorphan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTRORPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B7QNO9WS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.